3-(3-氟苯基)-5-甲基异噁唑-4-羧酸

描述

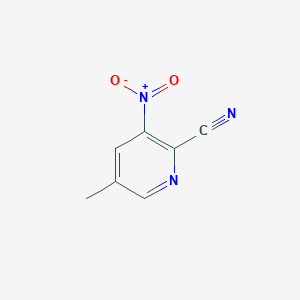

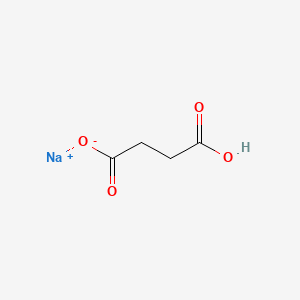

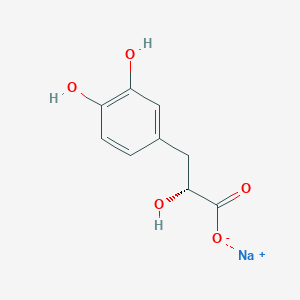

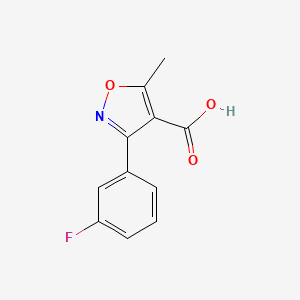

The compound "3-(3-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid" is a derivative of isoxazole, which is a five-membered aromatic heterocycle containing an oxygen atom and a nitrogen atom at non-adjacent positions. The presence of the fluorophenyl group suggests potential for interaction with biological systems, as fluorine atoms are often included in pharmaceuticals to modulate activity and increase metabolic stability.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of "3-(3-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid," they do offer insights into related compounds. For instance, the synthesis of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters, which share a similar carboxylic acid functionality, was achieved and showed significant antiproliferative effects against breast cancer cell lines . Additionally, the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, which includes a 3-fluorophenyl moiety, was performed using the Gewald synthesis technique . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives has been studied, as in the case of 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide, which was analyzed using density functional theory (DFT) and compared with crystallographic data . Such studies are crucial for understanding the electronic structure and potential reactivity of the compound.

Chemical Reactions Analysis

The reactivity of carboxylic acids in chemical derivatization has been explored, particularly for analysis by high-performance liquid chromatography (HPLC). For example, 4-(1-Methylphenanthro[9,10-d]imidazol-2-yl)-benzohydrazide was used as a derivatization reagent for carboxylic acids, suggesting that the carboxylic acid group in "3-(3-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid" could undergo similar reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be inferred from related studies. For instance, substituted 5,6-dihydrofuro[3,2-f]-1,2-benzisoxazole-6-carboxylic acids were evaluated for their diuretic and uricosuric properties, indicating potential biological activities for isoxazole carboxylic acids . The infrared spectrum and structural properties of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde were investigated, providing insights into the vibrational frequencies and molecular interactions that could be relevant for "3-(3-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid" .

科学研究应用

环境科学中的厌氧转化

对苯酚的厌氧转化为苯甲酸的研究利用了同分异构的氟苯酚,包括3-氟苯基衍生物,来研究涉及的生物化学途径。这项研究有助于理解苯酚类化合物的环境降解过程,表明3-氟苯酚的转化会导致氟苯甲酸的积累,特别是3-氟苯甲酸,在苯酚存在的情况下。这项研究突出了氟苯基化合物在厌氧条件下转化为苯甲酸的潜在环境命运(Genthner, Townsend, & Chapman, 1989)。

药物和药物化学

关于3-(3-氟苯基)-5-甲基异噁唑-4-羧酸及其衍生物的研究中,有相当一部分关注药物应用。这些化合物已被探索其抗肿瘤性能。具体来说,从这些化合物中可以得到的异噁唑基氨酰胺的转化显示出高抗肿瘤活性,并能增强医学实践中使用的细胞毒药物的效果。这项研究强调了异噁唑衍生物在开发新的癌症治疗药物方面的潜力(Potkin et al., 2014)。

合成和化学性质

对3-(3-氟苯基)-5-甲基异噁唑-4-羧酸衍生物的合成和化学性质的研究扩展了我们对异噁唑化学的理解。在这一领域的研究已经导致了合成3-甲基异噁唑-5-羧酰胺和5-[(1H-吡唑-1-基)羰基]-3-甲基异噁唑的方法的发展,这对于进一步的化学修饰和药物应用是有价值的。这些研究不仅提供了有关合成途径的见解,还突出了异噁唑衍生物在化学合成中的多功能性(Martins et al., 2002)。

免疫活性研究

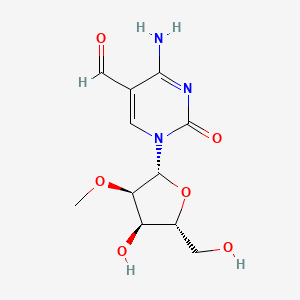

已经对异噁唑衍生物进行了免疫调节作用的研究。具体来说,已合成了5-氨基-3-甲基异噁唑-4-羧酸衍生物,并对其潜在的免疫活性进行了评估。这项研究有助于理解异噁唑化合物的结构修饰如何影响其免疫效应,为开发新型免疫调节药物提供了途径(Ryng et al., 1999)。

安全和危害

未来方向

属性

IUPAC Name |

3-(3-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO3/c1-6-9(11(14)15)10(13-16-6)7-3-2-4-8(12)5-7/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTWBGBHYPTPRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC(=CC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634250 | |

| Record name | 3-(3-Fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |

CAS RN |

1736-18-1 | |

| Record name | 3-(3-Fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。